![molecular formula C11H9ClN2O B2515275 5-(4-Chlorophenyl)-2-methoxypyrimidine CAS No. 27956-14-5](/img/structure/B2515275.png)
5-(4-Chlorophenyl)-2-methoxypyrimidine
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Overview
Description
The compound 5-(4-Chlorophenyl)-2-methoxypyrimidine is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. While the provided data does not directly discuss this compound, related research on similar compounds provides insights into the chemical behavior and properties that could be extrapolated to 5-(4-Chlorophenyl)-2-methoxypyrimidine.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor in the presence of dry HCl followed by nucleophilic substitution of a chloro group with an aromatic amine or phenoxide . This method could potentially be adapted for the synthesis of 5-(4-Chlorophenyl)-2-methoxypyrimidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using quantum chemical methods. For example, the molecular geometry and vibrational frequencies of a pyrazole carboxylic acid derivative were calculated using density functional theory (DFT) at the B3LYP/6-31G(d,p) level, showing good agreement with experimental data . Similarly, DFT calculations could be used to predict the molecular structure of 5-(4-Chlorophenyl)-2-methoxypyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives participate in various chemical reactions, including Suzuki cross-coupling reactions. For instance, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid were synthesized and used in Suzuki cross-coupling to yield heteroarylpyrimidines . This suggests that 5-(4-Chlorophenyl)-2-methoxypyrimidine could also be a candidate for cross-coupling reactions to create new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, the crystal structure, vibrational spectra, and NMR data of a pyrazolo[1,5-a]pyrimidin-7-amine derivative were determined, providing information about the compound's stability and electronic properties . Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential, can also provide insights into the reactivity and interaction potential of 5-(4-Chlorophenyl)-2-methoxypyrimidine .
Scientific Research Applications
Synthetic Innovations
5-(4-Chlorophenyl)-2-methoxypyrimidine plays a role in the innovative synthesis of other pyrimidine derivatives. For instance, in the synthesis of 2-amino-4-methoxypyrimidine, a method involving the methoxylation reaction of an intermediate chloropyrimidine was developed. This process is significant for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).
Solubility Studies
The solubilities of various methoxypyrimidine derivatives, including those similar to 5-(4-Chlorophenyl)-2-methoxypyrimidine, have been experimentally determined in different solvents. These studies are essential for understanding the physical and chemical properties of these compounds (Yong-Jie Liu et al., 2010).
Chemical Reactions and Rearrangements
Research has been conducted on the thermal rearrangement of methoxypyrimidines, providing insights into the chemical behavior of these compounds under different conditions. Such studies contribute to the broader understanding of pyrimidine chemistry (D. J. Brown & T. C. Lee, 1970).
Preparation of Novel Compounds
5-(4-Chlorophenyl)-2-methoxypyrimidine has been used as a starting material for preparing various heterocyclic compounds, including isoflavones and other N,O- and N,N-heterocycles. These findings are crucial for developing new chemicals with potential applications in various fields (V. Moskvina et al., 2015).
Antiviral Activity
Derivatives of methoxypyrimidines have been studied for their antiviral activity, particularly against retroviruses. This research is vital in the search for new antiviral agents (D. Hocková et al., 2003).
Kinase Inhibitor Research
Methoxypyrimidines have been investigated for their potential as kinase inhibitors, which are important in cancer treatment research. The synthesis of novel 5-fluoropyrimidine derivatives, related to methoxypyrimidines, indicates the compound's relevance in medicinal chemistry (H. Wada et al., 2012).
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-11-13-6-9(7-14-11)8-2-4-10(12)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDVLOVMSQNWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methoxypyrimidine |
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